Journal Name:Gas Science and Engineering
Journal ISSN:1875-5100
IF:5.285
Journal Website:http://www.journals.elsevier.com/journal-of-natural-gas-science-and-engineering/
Year of Origin:0
Publisher:Elsevier
Number of Articles Per Year:428
Publishing Cycle:
OA or Not:Not
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.biortech.2023.129555
In this study, the effects of peach shell biochar (PSB) and microbial agent (EM) amendment on nitrogen conservation and bacterial dynamics during sheep manure (SM) composting were examined. Six treatments were performed including T1 (control with no addition), T2 (EM), T3 (EM + 2.5 %PSB), T4 (EM + 5 %PSB), T5 (EM + 7.5 %PSB), and T6 (EM + 10 %PSB). The results showed that the additives amendment reduced NH3 emissions by 6.12%∼32.88% and N2O emissions by 10.96%∼19.76%, while increased TKN content by 8.15–9.13 g/kg. Meanwhile, Firmicutes were the dominant flora in the thermophilic stages, while Proteobacteria, Actinobacteriota, and Bacteroidota were the dominant flora in the maturation stages. The abundance of Bacteroidota and Actinobacteriota were increased by 17.49%∼32.51% and 2.31%∼12.60%, respectively, which can accelerate the degradable organic materials decomposition. Additionally, redundancy analysis showed that Proteobacteria, Actinobacteriota, and Bacteroidota were positively correlated with NO3−-N, TKN, and N2O, but a negative correlation with NH3 and NH4+-N. Finally, results confirmed that (EM + 10 %PSB) additives were more effective to reduce nitrogen loss and improve bacterial dynamics.
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.biortech.2023.129540
The production phenotype improvement of industrial microbes is extremely needed and challenging. Environmental factors optimization provides insightful ideas to trigger the superior production phenotype by activating potential genetic determiners. Here, phenotype-genotype mapping was used to dissect the betaine-triggered L-arginine overproduction mechanism and mine beneficial genes for further improving production phenotype. The comparative transcriptomic analysis revealed a novel role for betaine in modulating global gene transcription. Guided by this finding, 4 novel genes (cynX, cynT, pyrB, and rhaB) for L-arginine biosynthesis were identified via reverse engineering. Moreover, the rhaB deletion was demonstrated as a common metabolic engineering strategy to improve ATP pool in E. coli. By combinatorial genes manipulation, the L-arginine titer and yield increased by 17.9% and 28.9% in a 5-L bioreactor without betaine addition. This study revealed the molecular mechanism of gene transcription regulation by betaine and developed a superior L-arginine overproducer that does not require betaine.
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.biortech.2023.129543
Pyrolysis vapor is an important byproduct in the production of biochar from biomass waste, and its emission may pose potential environmental risks. To achieve green production of biochar and efficient utilization of pyrolysis vapors, a novel strategy is proposed in this study to use pristine biochar as an adsorbent to adsorb the pyrolysis vapors. According to thermogravimetry-Fourier infrared spectroscopy-mass spectrometry evaluation, the evolved vapors mainly consisted of oxygenated compounds, hydrocarbons, CO2, CO, and H2O. With pyrolysis temperature increasing, ethers, phenols, hydrocarbons, acids/ketones, and CO2 were changed in the same direction based on two-dimensional correlation spectroscopy analysis. Moreover, butene, propargyl alcohol, and butane were the most abundant ionic fragments. After adsorbing pyrolysis vapors, the heating value of the biochar increased by a maximum of 3.2 MJ kg−1 with changes of physicochemical properties. This strategy provides a theoretical basis for green preparation of biochar while recovering energy from pyrolysis vapors.
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.biortech.2023.129519
The transition to renewable energy sources is crucial to ensure a sustainable future. Although the sugar and ethanol industries benefit from this transition, there are untapped opportunities to utilize the waste generated from the sugar and ethanol process chains through two-stage anaerobic digestion (TSAD). This review comprehensively discusses the utilization of various sugarcane-based industrial wastes by TSAD for sequential biohydrogen and methane production. Factors influencing TSAD process performance, including pH, temperature, hydraulic retention time, volatile fatty acids and alkalinity, nutrient imbalance, microbial population, and inhibitors, were discussed in detail. The potential of TSAD to reduce emissions of greenhouse gases is demonstrated. Recent findings, implications, and promising future research related to TSAD, including the integration of meta-omics approaches, gene manipulation and bioaugmentation, and application of artificial intelligence, are highlighted. The review can serve as important literature for the implementation, improvement, and advancements in TSAD research.
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.biortech.2023.129563
This study explored the interaction among the components of dissolved organic matter (DOM), environmental factors and oxytetracycline (OTC) tolerant bacteria during chicken manure composting using Parallel Factor Analysis (PARAFAC) and 16S rRNA sequencing analysis. The results revealed that the OTC residues in chicken manure may affect the transformation between the protein-like component (C1) and humus-like component (C2 and C3) during composting. The transformation of DOM components under the OTC stress was indirect by affecting the microbial community activity. The OTC tolerant bacteria that still exist after the high temperature period of composting had a significant positive correlation between the humification process. The correlations of the dissolved organic carbon (DOC), total nitrogen (TN), and core OTC tolerant bacteria with DOM components, which enhanced the cooperative function of DOM component transformation. To clarify the influence of OTC residue on the humification process can promote the composting carbon fixation and improve composting quality.
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.biortech.2023.129549
Lignocellulosic byproducts, mainly generated by the agro-industrial sector, have great potential as cost-effective feedstocks for bioprocesses because of their abundant availability and high content of sugar-rich and nutrient-rich elements. This biomass can be employed as a carbon source to produce various molecules using several microorganisms. Yeast strains have shown their capability to metabolize diverse C5 and C6 carbon sources, thereby facilitating their use in the bioprocessing of lignocellulosic biomass. Furthermore, yeasts can produce a wide range of valuable products, including biofuels, enzymes, proteins, and pigments, making them attractive for use in integrated biorefineries. Yeast-derived pigments have versatile applications and are environmentally friendly alternatives to their synthetic counterparts. This review emphasizes the potential of lignocellulosic biomass as a feedstock for producing yeast-derived products with a focus on pigments as valuable molecules. It also proposes a yeast-derived pigment platform utilizing lignocellulosic byproducts and explores its potential integration in biorefineries.
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.biortech.2023.129548
Mediated by polydopamine, MoS2 nanosheets were immobilized on the porous biochar derived from fungus residue, forming a novel biochar-based nanocomposite (MoS2–PDA@FRC) for the removal of Rhodamine B(RhB) and Pb(II) from water. Utilizing MoS2 nanosheets with abundant active adsorption sites, MoS2–PDA@FRC showed higher adsorption capacities than raw biochar, with 2.76 and 1.78 times higher capacities for RhB and Pb(II) respectively. MoS2–PDA@FRC also exhibited fast adsorption kinetics for RhB (120 min) and Pb (180 min) removal, as well as satisfactory adsorption selectivity in the presence of coexisting substances. The underlying removal mechanism was explored via Fourier transform infrared and X-ray photoelectron spectroscopies. Furthermore, during cyclic adsorption–regeneration and the fixed-bed adsorption experiments, the nanocomposite removed RhB and Pb(II) with high effectiveness and stability. Collectively, the results demonstrated the bright prospects of MoS2–PDA@FRC as a highly efficient decontamination agent of RhB and Pb(II) from water.
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.biortech.2023.129579
Mild hydrothermal pretreatment (HP) integrating with solvent extraction is a promising two-step technique to enhance the overall lignin and carbohydrate output for lignocellulose fractionation. This work comparatively assessed the coupling effect between mild HP (the first step) and the emerging acidic choline chloride-natural acid or alkaline choline hydroxide based deep eutectic solvents (DES, the second step) for wheat straw fractionation. It was shown HP with 0.3% p-toluenesulfonic acid (p-TsOH) catalyst achieved a good compromise between complete hemicellulose removal (nearly 100%) and high cellulose recovery (99.2%). While choline hydroxide based DES showed better coupling effect with HP than choline chloride-natural acid DES, corresponding to 75.6 and 31.2% lignin removal respectively. It was proposed that the alkaline DES enhanced lignocellulose swelling the lignin phenolic hydroxyl groups deprotonation and thus facilitating lignin solubilization despite of its condensation at HP. Therefore, the alkaline DES resulting cellulose-rich fraction exhibited higher potential for further processing.
Ethylenediamine pretreatment simultaneously improved carbohydrate hydrolysis and lignin valorization
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.biortech.2023.129552
Lignocellulosic biomass (LCB) is the promising feedstock for value-added products, which would contribute to the bioeconomy and sustainable development. The efficient pretreatment is still required in the biorefinery of LCB. To make a simultaneous utilization of carbohydrates and lignin, a novel easy-recycled ethylenediamine (EDA) pretreatment was designed and evaluated in the present study. The results highlighted that this pretreatment yielded 96% glucose and 70% xylose in enzymatic hydrolysis. It simultaneously promoted the depolymerization of lignin into small molecules and functionalized the yielded lignin with Schiff base and amide structures. These animated-lignins showed a pH-responsive behavior and the excellent flocculation capacity by reducing more than 90% turbidity of kaolin suspensions. Therefore, easy-recycled EDA pretreatment hold the promise to simultaneously enhance the enzymatic hydrolysis of carbohydrates and endowed the new functionality of lignin toward downstream valorization, which improved the process feasibility and potentially enable the sustainability of LCB utilization.
Gas Science and Engineering ( IF 5.285 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.biortech.2023.129580
The utilization of membrane foulant is expected to push forward the developments of membrane bioreactor (MBR). In this study, the combination of microbial fuel cell (MFC) with bio-electrochemical enhanced hydrolysis process was proposed, and three systems were conducted to utilize the membrane foulant and simultaneously harvest electricity. Polysaccharides (PS), proteins (PN) and humic acid (HA) concentration variations and the fluorescent compound changes in different chambers revealed the biodegradability of membrane foulant. Optimized HRT improved the hydrolysis of membrane foulant while allowing MFC to utilize the biodegradable components efficiently. MFC-MFC system had the highest voltage and satisfactory effluent quality at HRT of 1 d. Microbial community structure analysis indicated that Proteobacteria, Planctomycetes and Bacteroidetes were the majority phyla and network analysis further revealed that Proteobacteria played a key role in membrane foulant utilization. This study suggests that MFC hybrid systems has potential application for synchronous membrane foulant reuse and energy recovery.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | ENERGY & FUELS 能源与燃料3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.90 | 28 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://ees.elsevier.com/jngse/
- Submission Guidelines
- https://www.elsevier.com/journals/journal-of-natural-gas-science-and-engineering/1875-5100/guide-for-authors
- Reference Format
- https://www.elsevier.com/journals/journal-of-natural-gas-science-and-engineering/1875-5100/guide-for-authors
- Collection Carrier
- Research articles case histories field process reports short communications book reviews symposia proceedings review articles